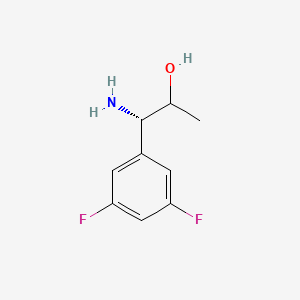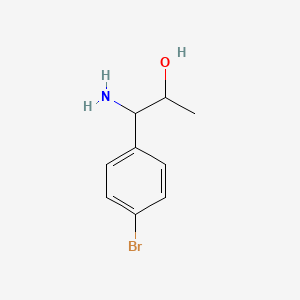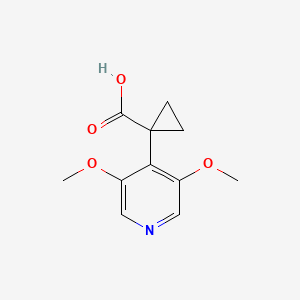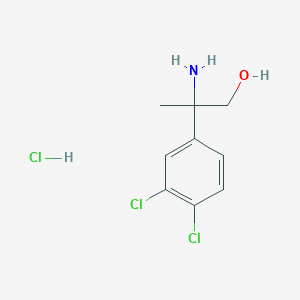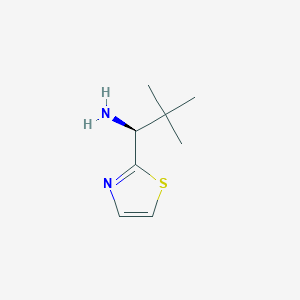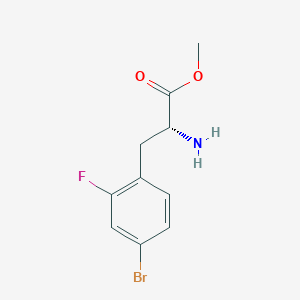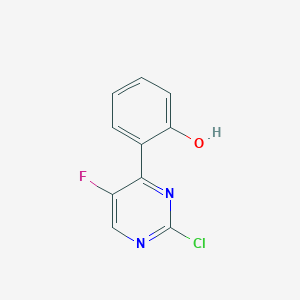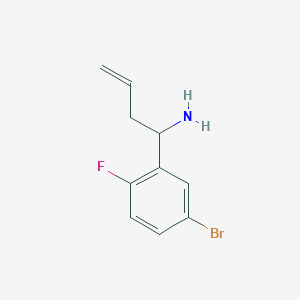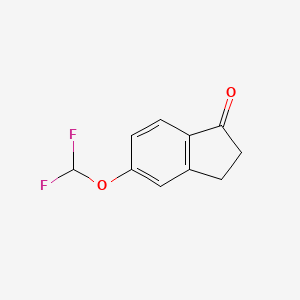
5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process is designed to be efficient, with high yield and low cost, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of robust reaction conditions and catalysts to ensure high purity and yield. The steps include etherification, nitrification, hydrolysis, reduction, and redox reactions, with careful control of reaction parameters to minimize impurities and maximize output .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs for treating gastrointestinal disorders.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique chemical properties make it a candidate for use in advanced materials and coatings.
Wirkmechanismus
The mechanism by which 5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one include:
- 5-Methoxy-2,3-dihydro-1H-inden-1-one
- 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
- 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Uniqueness
What sets this compound apart from similar compounds is its specific difluoromethoxy group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H8F2O2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
5-(difluoromethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)14-7-2-3-8-6(5-7)1-4-9(8)13/h2-3,5,10H,1,4H2 |
InChI-Schlüssel |
QRUCUZLKONANKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)
![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)

